rac-cis-Ambroxol-d5

Übersicht

Beschreibung

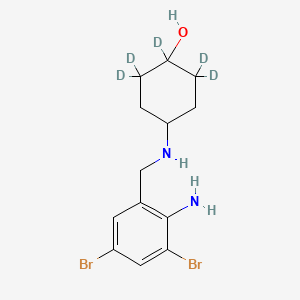

Rac-cis-Ambroxol-d5 is a biochemical used for proteomics research . It is an isomeric impurity of ambroxol, a secretolytic agent used in the treatment of respiratory diseases associated with viscid or excessive mucus . The molecular formula of rac-cis-Ambroxol-d5 is C13H13D5Br2N2O and its molecular weight is 383.13 .

Chemical Reactions Analysis

The specific chemical reactions involving rac-cis-Ambroxol-d5 are not detailed in the search results. As a biochemical, it may participate in various reactions depending on the experimental conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of rac-cis-Ambroxol-d5 are not explicitly detailed in the search results. The molecular weight is 383.13 and the molecular formula is C13H13D5Br2N2O .Wissenschaftliche Forschungsanwendungen

1. Investigating Cellular Responses and Gene Expression

rac-cis-Ambroxol-d5, as a stereoisomer of a medicinal compound, may play a role in studies related to cellular responses and gene expression modulation. For example, studies on Rac proteins, a family of GTPases, have shown their involvement in regulating actin cytoskeleton, affecting cellular processes such as membrane ruffling and stress fiber formation. These studies provide insights into the cellular mechanisms influenced by rac compounds (Ridley et al., 1992).

2. Impact on Chemotherapy and Cancer Research

Research involving rac compounds has significant implications in chemotherapy and cancer research. For instance, studies on cisplatin, a chemotherapy drug, have focused on its nephrotoxic side effects and the cellular transformation it induces in kidney fibroblasts. These findings are critical for understanding the chronic sequelae of chemotherapy and developing safer cancer treatment strategies (Yu et al., 2022).

3. Exploring Gene Transfer and Genetic Manipulation

The field of gene therapy and genetic manipulation also benefits from research on rac compounds. The Recombinant DNA Advisory Committee (RAC) has overseen protocols involving genetic manipulation, reflecting the importance of understanding how rac compounds interact with genetic material and their potential in gene therapy (Lenzi et al., 2014).

4. Analyzing Molecular Interactions and Receptor Binding

Research on rac-cis-Ambroxol-d5 can contribute to our understanding of molecular interactions, particularly in receptor binding and signal transduction. For example, studies on retinoid X receptors (RXRs) and their interaction with various ligands highlight the complexity of molecular interactions and their implications in cell signaling and pharmacology (Allenby et al., 1993).

Safety and Hazards

Wirkmechanismus

Target of Action

rac-cis-Ambroxol-d5 is a labelled analogue of cis-Ambroxol . The primary target of Ambroxol is believed to be the glucocerebrosidase enzyme . This enzyme plays a crucial role in the breakdown of glucocerebroside, a type of fat molecule, into glucose and ceramide .

Mode of Action

Ambroxol is known to enhance the activity of glucocerebrosidase . By increasing the activity of this enzyme, Ambroxol promotes the breakdown of glucocerebroside, thereby helping to maintain the balance of fats in the body .

Biochemical Pathways

The action of Ambroxol on the glucocerebrosidase enzyme affects the metabolic pathway of glucocerebroside . By enhancing the breakdown of this molecule, Ambroxol can help to prevent the accumulation of glucocerebroside, which is associated with certain genetic disorders .

Pharmacokinetics

Studies on ambroxol have shown that it is well-tolerated in patients and that it can penetrate the cerebrospinal fluid

Result of Action

The enhancement of glucocerebrosidase activity by Ambroxol can have several molecular and cellular effects. Most notably, it can help to prevent the accumulation of glucocerebroside, which can be beneficial in the treatment of certain genetic disorders .

Eigenschaften

IUPAC Name |

4-[(2-amino-3,5-dibromophenyl)methylamino]-1,2,2,6,6-pentadeuteriocyclohexan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18Br2N2O/c14-9-5-8(13(16)12(15)6-9)7-17-10-1-3-11(18)4-2-10/h5-6,10-11,17-18H,1-4,7,16H2/i3D2,4D2,11D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBDGDEWWOUBZPM-SCGGTJNOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1NCC2=C(C(=CC(=C2)Br)Br)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(CC(CC(C1([2H])O)([2H])[2H])NCC2=C(C(=CC(=C2)Br)Br)N)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18Br2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

rac-cis-Ambroxol-d5 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

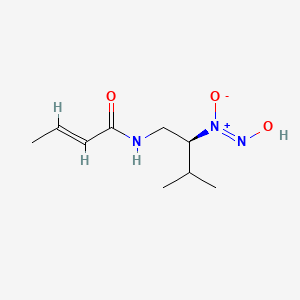

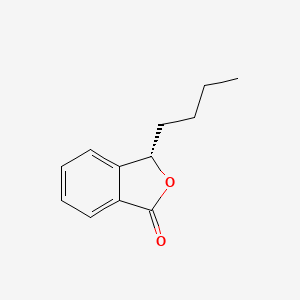

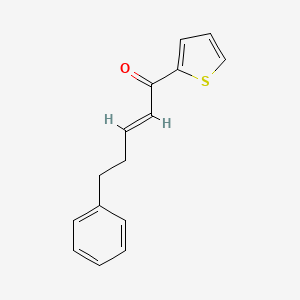

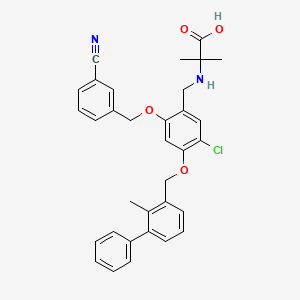

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Propan-2-yl (2S)-2-[[[(2R,3R,4R)-5-[2-amino-6-(methylamino)purin-9-yl]-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate](/img/structure/B3025670.png)

![5-hexyl-2-[(1R,6R)-3-methyl-6-(1-methylethenyl)-2-cyclohexen-1-yl]-1,3-benzenediol](/img/structure/B3025671.png)

![2-[[(4S)-4-[(7-chloro-4-quinolinyl)amino]pentyl]ethylamino]-ethanol, monosulfate](/img/structure/B3025675.png)

![2-Chloro-11-(4-methylpiperazin-1-yl-2,2,3,3,5,5,6,6-d8)dibenzo[b,f][1,4]oxazepine](/img/structure/B3025676.png)

![2-[[(4R)-4-[(7-chloro-4-quinolinyl)amino]pentyl]ethylamino]-ethanol, monosulfate](/img/structure/B3025682.png)

![5-[(2E)-3,7-dimethyl-2,6-octadien-1-yl]-4-hydroxy-3,6-dioxo-2-pentyl-1,4-cyclohexadiene-1-carboxylic acid](/img/structure/B3025688.png)